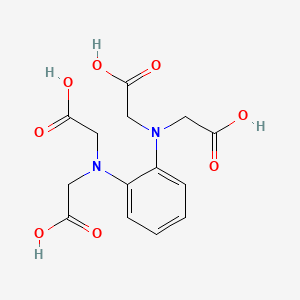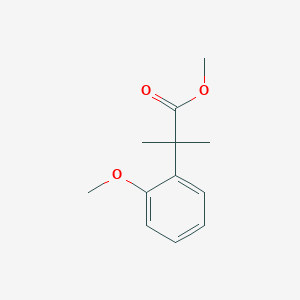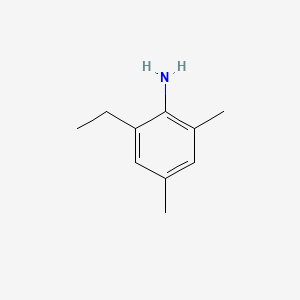
2-Cyano-4-aminostilbene
概要
説明
2-Cyano-4-aminostilbene is a chemical compound with the molecular formula C15H12N2 . It is a derivative of iminostilbene, which is a mancude organic heterotricyclic parent that consists of a seven-membered nitrogen heterocycle fused with two benzene rings . Iminostilbene is mainly used as a pharmaceutical intermediate for the production of carbamazepine, Oxcarbazepine, and rhodium catalyst ligand .
Synthesis Analysis
The synthesis of 2-Cyano-4-aminostilbene involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular structure of 2-Cyano-4-aminostilbene can be analyzed using various physicochemical characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), vibrating sample magnetometry (VSM), energy-dispersive X-ray spectroscopy (EDX), and powder X-ray diffraction .Chemical Reactions Analysis
2-Cyano-4-aminostilbene can undergo various chemical reactions to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-4-aminostilbene include its melting point, boiling point, density, molecular weight, and solubility . It is soluble in ethyl acetate, water (partly), dioxane, chloroform, and DMSO .科学的研究の応用
Photochemical Behavior
Photochemical Properties and Proton Transfer Dynamics : Research on hydroxystilbenes, closely related to 2-cyano-4-aminostilbene, indicates significant insights into their spectroscopic properties and photoacidity. These studies highlight how cyano substituents influence both ground and excited-state acidity, leading to rapid excited-state proton transfer, approaching theoretical limits for water-mediated proton transfer (Lewis et al., 2005).
Excited-State Properties and Meta-Amino Effect : Explorations into the photochemical behavior of donor−acceptor substituted trans-stilbenes, including those with amino and cyano groups, reveal that 3-aminostilbenes display higher fluorescence quantum yields and longer lifetimes compared to their 4-amino counterparts. This suggests significant potential for applications in fluorescence and photonics (Lewis & Weigel, 2000).
Synthesis and Chemical Reactions
- Carbopalladation of Nitriles for Synthesis : The intramolecular carbopalladation of cyano groups, as in the synthesis of 3,4-disubstituted 2-aminonaphthalenes, exemplifies an innovative method involving cyano and amino groups. This process demonstrates a versatile synthetic pathway with high yields and good regioselectivity, hinting at broader applicability in organic synthesis (Tian et al., 2003).
Optical and Electronic Applications
- Nonlinear Optical Properties : Studies on 4-aminostilbene single crystals, closely resembling 2-cyano-4-aminostilbene, show remarkable nonlinear optical and electro-optical properties. These findings are pivotal for applications in frequency conversion and photonics, suggesting similar potential for derivatives like 2-cyano-4-aminostilbene (Yakovlev et al., 1997).
Antioxidant and Antibacterial Activity
- Antioxidant and Antibacterial Properties : The synthesis of azo dyes from 4-aminostilbene has demonstrated significant antioxidant and antibacterial activities. These properties, coupled with the structural similarities to 2-cyano-4-aminostilbene, indicate potential biomedical applications for similar compounds (Rezaei-Seresht et al., 2019).
作用機序
The mechanism of action of 2-Cyano-4-aminostilbene involves the formation of an enol intermediate, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .
Safety and Hazards
将来の方向性
2-Cyano-4-aminostilbene and its derivatives have potential applications in various fields, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes . It is anticipated that organic materials with a cyanostilbene framework will continue to garner attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications .
特性
IUPAC Name |
5-amino-2-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIOVRVJPHUGJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41427-34-3 | |
| Record name | 2-Stilbenecarbonitrile, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



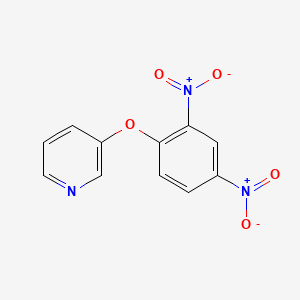
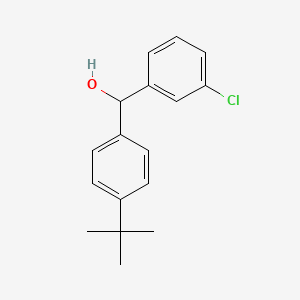
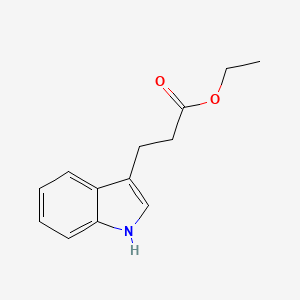
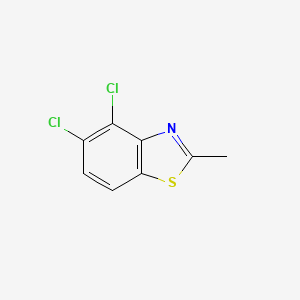


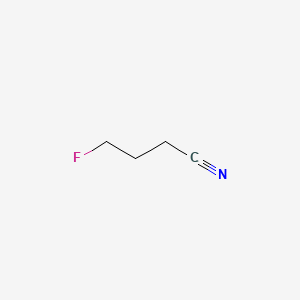
silane](/img/structure/B3052367.png)


